[(4-Methylphenyl)methyl]boronic acid
Description
Significance of Arylboronic Acids as Fundamental Building Blocks in Modern Organic Synthesis
Arylboronic acids are organic compounds that contain a carbon-boron bond, with the general formula R-B(OH)₂ where 'R' is an aryl group. wikipedia.orgwikiwand.com Their importance in modern organic synthesis cannot be overstated. They are key participants in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which forms new carbon-carbon bonds. nih.govwikipedia.org This reaction is a cornerstone of modern synthetic chemistry, widely used in the pharmaceutical and materials science industries to create novel molecules with desired properties. nih.govmdpi.com The stability of arylboronic acids in air and their compatibility with a wide range of functional groups contribute to their widespread use. nih.govmdpi.com
Overview of the Unique Reactivity Profiles of Organoboron Compounds
Organoboron compounds, including arylboronic acids, exhibit a unique set of reactivity profiles. The boron atom in these compounds is electron-deficient, making it a Lewis acid. wikipedia.orgnumberanalytics.com This property allows them to readily react with nucleophiles. The carbon-boron bond is also polarized towards carbon, rendering the attached carbon atom nucleophilic. wikipedia.org This dual reactivity allows organoboron compounds to participate in a variety of reactions, including insertions, substitutions, and eliminations. numberanalytics.com The presence of ligands and substituents on the boron atom can further modulate their reactivity. numberanalytics.com For instance, the formation of boronate esters by reacting a boronic acid with an alcohol can alter its physical and chemical properties, making it more suitable for specific applications. molecularcloud.org
Historical Context and Evolution of Research in Boronic Acid Chemistry
The history of boronic acids dates back to 1860 when Edward Frankland first reported the synthesis of ethylboronic acid. wikipedia.orgwikiwand.com However, it was the development of the Suzuki-Miyaura coupling reaction in the late 1970s and early 1980s that brought boronic acids to the forefront of organic chemistry. nih.gov This Nobel Prize-winning reaction revolutionized the way chemists approach the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and other functional materials. Since then, research in boronic acid chemistry has expanded rapidly, leading to the development of new synthetic methods, a deeper understanding of their reactivity, and a broader range of applications in fields such as medicinal chemistry and materials science. mdpi.comresearchgate.net
The Chemical Profile of [(4-Methylphenyl)methyl]boronic acid
This compound, also known as 4-tolylboronic acid, is a specific arylboronic acid that has garnered attention for its utility in various chemical syntheses.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of a Grignard reagent, formed from 4-bromotoluene (B49008), with a trialkyl borate (B1201080) followed by hydrolysis. chembk.com Other methods include the palladium-catalyzed borylation of 4-bromotoluene with a diboron (B99234) reagent. nih.gov
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₉BO₂ | chembk.combiosynth.comchemspider.com |
| Molecular Weight | 135.96 g/mol | biosynth.comnih.gov |
| Appearance | White to light yellow crystal powder | biosynth.comchemicalbook.com |
| Melting Point | 256-263 °C (lit.) | chembk.comsigmaaldrich.com |
| Solubility | Soluble in methanol, benzene, ether, ethanol; soluble in water. | chembk.combiosynth.comtcichemicals.com |
| CAS Number | 5720-05-8 | chemspider.comnih.gov |
Characterization of the compound is typically achieved through spectroscopic methods.
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Features | Reference |
| Mass Spectrometry (Electron Ionization) | Molecular ion peak corresponding to the molecular weight. | nist.gov |
| Infrared (IR) Spectroscopy | Characteristic peaks for O-H, C-H, and B-O stretching. | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Signals corresponding to the aromatic and methyl protons and carbons. | |
| InChI | 1S/C7H9BO2/c1-6-2-4-7(5-3-6)8(9)10/h2-5,9-10H,1H3 | nih.govsigmaaldrich.com |
| SMILES | Cc1ccc(cc1)B(O)O | biosynth.comsigmaaldrich.com |
Interactive Data Table
The following table provides an interactive way to explore the properties of this compound.
Applications in Organic Synthesis
This compound serves as a valuable reagent in a multitude of organic transformations, primarily due to its role in forming new carbon-carbon and carbon-heteroatom bonds.
Role in Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is arguably the most significant application of this compound. sigmaaldrich.com In this palladium-catalyzed reaction, the tolyl group from the boronic acid is transferred to an organic halide or triflate, resulting in the formation of a new carbon-carbon bond. nih.govrsc.org This reaction is highly valued for its mild reaction conditions, tolerance of various functional groups, and the generally low toxicity of the boron-containing byproducts. rsc.orgnih.gov For example, it has been used in the synthesis of fluorinated biphenyl (B1667301) derivatives, which are important intermediates in medicinal chemistry. mdpi.com
Utility in Other Catalytic Systems
Beyond the Suzuki-Miyaura coupling, this compound is employed in other catalytic systems. It can participate in rhodium-catalyzed conjugate additions and ruthenium-catalyzed direct arylations. chemicalbook.comsigmaaldrich.com It has also been used in ligand-free copper-catalyzed cross-coupling reactions. chemicalbook.comsigmaaldrich.com These reactions expand the synthetic utility of this versatile reagent, allowing for the formation of a wider range of chemical bonds and molecular architectures. Furthermore, arylboronic acids can catalyze reactions such as the dehydrative C-alkylation of 1,3-dicarbonyl compounds with benzylic alcohols. acs.org
Emerging Research and Future Outlook
The field of boronic acid chemistry continues to evolve, with ongoing research exploring new applications and synthetic methodologies.
Innovations in Medicinal Chemistry
Boronic acids have emerged as a significant class of compounds in medicinal chemistry. researchgate.netnih.gov The discovery of bortezomib, a boronic acid-containing drug used in cancer therapy, has spurred interest in developing other boronic acid-based therapeutics. nih.govrsc.org Researchers are exploring the use of boronic acid derivatives as anticancer, antibacterial, and antiviral agents. nih.govrsc.org For instance, 4-methylphenylboronic acid has been shown to have β-lactamase inhibition activity, which could be relevant for combating antibiotic resistance. tcichemicals.com The ability of boronic acids to form reversible covalent bonds with biological targets like enzymes and saccharides is a key feature driving their investigation in drug design. wikipedia.orgresearchgate.net
Applications in Material Science
In material science, boronic acids and their derivatives are being utilized to create advanced materials with unique properties. nih.govresearchgate.net They can be incorporated into polymers to create materials that are responsive to stimuli such as pH or the presence of specific molecules like glucose. researchgate.net This has led to the development of boronic acid-functionalized nanomaterials for applications in sensing, bioimaging, and drug delivery. nih.gov The dynamic covalent nature of boronic ester bonds allows for the creation of self-healing and moldable hydrogels with potential biomedical applications. researchgate.netresearchgate.net
Properties
CAS No. |
21983-00-6 |
|---|---|
Molecular Formula |
C8H11BO2 |
Molecular Weight |
149.98 g/mol |
IUPAC Name |
(4-methylphenyl)methylboronic acid |
InChI |
InChI=1S/C8H11BO2/c1-7-2-4-8(5-3-7)6-9(10)11/h2-5,10-11H,6H2,1H3 |
InChI Key |
XBNDIPVZYXCFJX-UHFFFAOYSA-N |
Canonical SMILES |
B(CC1=CC=C(C=C1)C)(O)O |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 4 Methylphenyl Methyl Boronic Acid
Established Pathways for the Synthesis of Arylmethylboronic Acids
The preparation of arylmethylboronic acids can be achieved through several established methods, primarily involving direct borylation of aryl halides or the use of organometallic reagents.
Direct Boronylation Methods from Aryl Halides
A prominent method for synthesizing arylboronic acids is through the direct borylation of aryl halides. This approach often utilizes palladium catalysis to facilitate the coupling of an aryl halide with a boron-containing reagent. researchgate.netacsgcipr.org A notable example is the Miyaura borylation reaction, which involves the palladium-catalyzed cross-coupling of aryl halides with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). acsgcipr.orgwikipedia.org This reaction is typically carried out in the presence of a base and a suitable phosphine (B1218219) ligand. acsgcipr.org The resulting arylboronate esters can then be hydrolyzed to the corresponding arylboronic acids.
Recent advancements have focused on developing more efficient and milder reaction conditions. For instance, palladium-catalyzed borylation of aryl chlorides using tetrahydroxydiboron (B82485) [B₂(OH)₄] has been demonstrated as a direct route to arylboronic acids, avoiding the need for intermediate ester isolation. researchgate.netorganic-chemistry.org This method is advantageous due to the use of more economical aryl chlorides and the generation of the desired boronic acid directly. organic-chemistry.org Furthermore, photoinduced, metal-free borylation methods have emerged as a powerful alternative, allowing for the direct conversion of aryl halides to boronic acids and esters under mild conditions. organic-chemistry.org
Table 1: Comparison of Direct Boronylation Methods
| Method | Catalyst/Reagent | Substrate | Key Advantages |
| Miyaura Borylation | Palladium catalyst, Diboron reagent (e.g., B₂pin₂) | Aryl halides (I, Br, Cl), Triflates | Wide substrate scope, well-established. acsgcipr.orgwikipedia.org |
| Direct Borylation | Palladium catalyst, Tetrahydroxydiboron (B₂(OH)₄) | Aryl chlorides | Direct synthesis of boronic acids, uses economical starting materials. researchgate.netorganic-chemistry.org |
| Photoinduced Borylation | Photocatalyst or metal-free | Aryl halides | Mild reaction conditions, avoids transition metals. organic-chemistry.org |
Organometallic Approaches Utilizing Lithium and Borate (B1201080) Reagents
Organometallic pathways provide a classic and versatile route to arylboronic acids. A common strategy involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, such as trimethyl borate or triisopropyl borate. google.comnih.govlibretexts.org The process begins with the formation of an arylmagnesium halide (Grignard reagent) or an aryllithium species from the corresponding aryl halide. This organometallic intermediate then acts as a nucleophile, attacking the electrophilic boron atom of the trialkyl borate. libretexts.org Subsequent hydrolysis of the resulting boronate ester furnishes the arylboronic acid. google.comgoogle.com
Historically, these reactions were often conducted at very low temperatures (below -60°C) to control reactivity and improve yields. google.comgoogle.com However, procedural improvements have demonstrated that the synthesis can be effectively carried out at higher temperatures, between -10°C and 0°C, by directly adding the Grignard reagent to the trialkyl borate. google.comgoogle.com This modification has been shown to increase the yield of the desired arylboronic acid. google.com The use of lithium reagents, generated through lithium-halogen exchange, offers an alternative to Grignard reagents for the initial formation of the organometallic species. nih.gov
Synthesis of Related Boronic Acid Derivatives
The synthetic methodologies for arylboronic acids can be extended to prepare a variety of related derivatives. For instance, the intermediate boronate esters formed during synthesis can be directly converted into other useful compounds without isolation of the boronic acid. organic-chemistry.org A key example is the in-situ conversion of arylboronic acids to potassium aryltrifluoroborates by treatment with KHF₂. organic-chemistry.org These trifluoroborate salts are often more stable and easier to handle than the corresponding boronic acids.
Furthermore, the synthesis of borinic acids [R₂B(OH)] and their derivatives can be achieved through modifications of these synthetic routes. nih.govmdpi.com This often involves the controlled addition of organometallic reagents to boronic esters or trialkoxyboranes. nih.gov
Functionalization and Derivatization of [(4-Methylphenyl)methyl]boronic Acid
Once synthesized, this compound can be further modified to create a range of valuable compounds. These modifications can occur at the boronic acid moiety or on the aromatic ring.
Formation of Boronic Esters from Diols
Boronic acids readily react with diols to form cyclic boronic esters, also known as boronates. wikipedia.orgnih.gov This reaction is an equilibrium process that is typically driven forward by the removal of water. sciforum.net Common diols used for this purpose include 1,2-diols and 1,3-diols, which form five-membered (dioxaborolanes) and six-membered (dioxaborinanes) rings, respectively. wikipedia.orgnih.gov
For example, the reaction of 4-methylphenylboronic acid with 1,3-propanediol (B51772) in the presence of a dehydrating agent like sodium sulfate (B86663) in a solvent such as tetrahydrofuran (B95107) (THF) yields 2-(4-methylphenyl)-1,3,2-dioxaborinane. rsc.org Similarly, reaction with 2,2-dimethyl-1,3-propanediol (neopentyl glycol) produces 5,5-dimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane. rsc.org The formation of these boronic esters is often favored when the product is insoluble in the reaction solvent, facilitating its isolation. rsc.org These cyclic esters are generally more stable towards hydrolysis than their acyclic counterparts. nih.gov
Table 2: Examples of Boronic Esters from this compound
| Diol | Boronic Ester Product | Ring Size |
| 1,3-Propanediol | 2-(4-Methylphenyl)-1,3,2-dioxaborinane | 6-membered rsc.org |
| 2,2-Dimethyl-1,3-propanediol | 5,5-dimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane | 6-membered rsc.org |
Strategies for Further Substitution on the Aromatic Moiety
The aromatic ring of this compound can be further functionalized to introduce additional substituents. One common strategy is electrophilic aromatic substitution. The methyl group on the phenyl ring is an ortho-, para-directing group, which can influence the position of incoming electrophiles.
Another powerful strategy involves the conversion of the boronic acid group into another functional group, which can then be used to introduce further diversity. For example, the boronic acid can be converted to a halide through halodeborylation, providing a handle for subsequent cross-coupling reactions. rsc.org Additionally, the boronic acid group can participate in Chan-Lam coupling reactions to form carbon-nitrogen or carbon-oxygen bonds, introducing amine or ether functionalities onto the aromatic ring. wikipedia.org
Furthermore, directed ortho-lithiation strategies can be employed. In this approach, a directing group on the aromatic ring facilitates the deprotonation of an adjacent ortho-position by a strong base like an organolithium reagent. The resulting aryllithium species can then react with various electrophiles to introduce a wide range of substituents. While the methyl group itself is not a strong directing group, strategic placement of other functionalities on the ring could enable this approach for targeted substitution.
Chemical Reactivity and Mechanistic Investigations of 4 Methylphenyl Methyl Boronic Acid
Transition Metal-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. nih.govrsc.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate. youtube.comyoutube.com The versatility of this methodology has made it a favored tool for the construction of complex molecular architectures, including biaryl and polyaryl structures. researchgate.net
Suzuki-Miyaura Coupling: Scope and Advancements
The Suzuki-Miyaura reaction has seen significant advancements since its inception, with continuous efforts to expand its scope and improve its efficiency. These advancements include the development of more active and stable catalyst systems, the optimization of reaction conditions, and the application of enabling technologies like microwave irradiation. nih.govnih.govnih.govmdpi.com
The choice of catalyst is paramount to the success of a Suzuki-Miyaura coupling reaction. While palladium complexes remain the most widely used catalysts, research has also explored the use of more abundant and less expensive metals like copper. youtube.comresearchgate.net
Palladium Catalysts:
The catalytic cycle of the palladium-catalyzed Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com The efficiency of this cycle is highly dependent on the nature of the palladium catalyst and the ligands coordinated to it. nih.gov
Initial studies often employ commercially available catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). nih.gov However, the development of specialized ligands and pre-catalysts has led to significant improvements in reaction rates and yields. For instance, the use of N-heterocyclic carbene (NHC) ligands has been shown to enhance the stability and catalytic activity of palladium complexes. nih.gov Similarly, ligands like 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos) have proven effective, particularly in challenging coupling reactions. nih.gov The optimization of catalyst systems often involves screening a variety of palladium sources and ligands to identify the most effective combination for a specific substrate pair. nih.gov
Copper Catalysts:
In an effort to develop more sustainable and economical cross-coupling methods, copper catalysts have been investigated as alternatives to palladium. researchgate.net Studies have shown that copper powder, in combination with a base like potassium carbonate, can effectively catalyze the Suzuki-Miyaura coupling of aryl iodides. researchgate.net However, the efficiency of copper catalysts can be highly dependent on the specific reaction conditions and the presence or absence of ligands. In some cases, ligandless copper systems have been found to provide better yields than those employing various common ligands. researchgate.net
The following table summarizes the performance of different catalytic systems in the Suzuki-Miyaura coupling of [(4-Methylphenyl)methyl]boronic acid with various aryl halides.
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |
| Iodobenzene | CuBr | None | K₂CO₃ | DMF | 42 | researchgate.net |
| 3-Bromoquinoline | P1-L5 | L5-HBF₄ | - | THF/H₂O | Optimized | nih.gov |
| 4-Bromoacetophenone | Cyclometallated Palladium | Thiosemicarbazone | K₂CO₃ | THF/H₂O | up to 98 | mdpi.com |
| 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | None | K₂CO₃ | - | High | mdpi.com |
Ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the cross-coupling reaction. The choice of ligand can significantly impact the reaction's efficiency. nih.govmdpi.com
Dialkylbiarylphosphine ligands, for example, have shown distinct optimal reaction conditions compared to simple trialkyl- or triarylphosphine ligands. nih.gov The former often perform best at moderate temperatures with longer reaction times, while the latter are more effective at higher temperatures and shorter reaction times. nih.gov The addition of excess ligand can sometimes improve the reaction yield, but a large excess can also be detrimental. nih.gov
Co-catalysts can also be employed to enhance the reaction. For instance, the combination of cesium fluoride (B91410) (CsF) and silver(I) oxide (Ag₂O) has been found to be essential for promoting the Suzuki-Miyaura coupling of otherwise inactive substrates like pentafluorophenylboronic acid. nih.gov
The following table illustrates the effect of different ligands on the yield of the Suzuki-Miyaura coupling reaction.
| Catalyst | Ligand | Substrates | Yield (%) | Reference |
| P1 | L5 | 3-bromoquinoline and 3,5-dimethylisoxazole-4-boronic acid pinacol (B44631) ester | Optimized | nih.gov |
| Pd₂(dba)₃ | SPhos | Cu(III) [(10-(4-BrPh)-5,15-bis-F₅PhC)] and phenylboronic acid | 78 | nih.gov |
| XPhosPdG2 | XPhos | 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one and p-methoxyphenylboronic acid | - | nih.gov |
| RuPhos | RuPhos | Methoxypyridine and methyl boronic acid | Nearly Quantitative | rsc.org |
The choice of base and solvent is critical for the success of the Suzuki-Miyaura reaction. nih.govyoutube.comnih.govnih.govyoutube.com The base plays a key role in the transmetalation step, which is often the rate-determining step of the catalytic cycle. deepdyve.comresearchgate.net
Bases:
The base activates the organoboron species, typically by forming a more nucleophilic borate (B1201080) anion [R-B(OH)₃]⁻, which then readily undergoes transmetalation with the palladium complex. deepdyve.com The strength and amount of the base can influence the reaction selectivity, especially in competitive reactions involving multiple boronic acids. deepdyve.com Common bases used in Suzuki-Miyaura couplings include potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), cesium carbonate (Cs₂CO₃), and barium hydroxide (B78521) (Ba(OH)₂). researchgate.netnih.govnih.govresearchgate.net The choice of base can significantly affect the reaction yield and rate. nih.gov
Solvents:
The solvent system also plays a crucial role. A mixture of an organic solvent and water is often used, as water can help to dissolve the inorganic base and facilitate the formation of the active borate species. nih.govnih.gov Common organic solvents include tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), dioxane, and toluene. researchgate.netnih.govnih.gov The polarity of the solvent can influence the reaction rate, with more polar solvents sometimes leading to faster reactions. rsc.org In some cases, the reaction can be performed in water alone, offering a more environmentally friendly approach. scispace.comresearchgate.net
The following table provides examples of different base and solvent combinations used in Suzuki-Miyaura reactions.
| Base | Solvent | Substrates | Catalyst | Reference |
| K₂CO₃ | DMF | Iodobenzene and 4-methylphenylboronic acid | CuBr | researchgate.net |
| K₂CO₃ | THF/H₂O | 4-bromoacetophenone and phenylboronic acid | Cyclometallated Palladium | mdpi.com |
| K₃PO₄ | Toluene | Cu(III) [(10-(4-BrPh)-5,15-bis-F₅PhC)] and phenylboronic acid | Pd₂(dba)₃/SPhos | nih.gov |
| Ba(OH)₂ | Dioxane/H₂O | α-iodoenaminone and 4-methoxyphenylboronic acid | Pd(PPh₃)₄ | nih.gov |
| Cs₂CO₃ | 1,4-dioxane/EtOH/H₂O | 3-bromoindazoles and boronic acids | Pd(PPh₃)₄ | researchgate.net |
Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions, including the Suzuki-Miyaura coupling. nih.govnih.govresearchgate.net Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and in some cases, improve reaction yields. nih.govnih.gov
This acceleration is attributed to the efficient and rapid heating of the reaction mixture by microwaves. This technique has been successfully applied to a wide range of substrates, including challenging couplings involving heteroaryl halides. nih.govnih.govrsc.org For instance, the microwave-assisted Suzuki-Miyaura coupling of α-iodoenaminones with various arylboronic acids furnished the desired products in significantly shorter reaction times and with slightly improved yields compared to conventional heating methods. nih.gov Similarly, efficient coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with a variety of aryl and heteroaryl boronic acids was achieved under microwave irradiation. nih.gov
The following table highlights the advantages of microwave irradiation in Suzuki-Miyaura coupling reactions.
| Substrates | Catalyst System | Conditions | Reaction Time | Yield | Reference |
| α-Iodo enaminone and 3,4-dimethoxyphenylboronic acid | Pd(PPh₃)₄, Ba(OH)₂ | Microwave, 150 °C | 1 h | - | nih.gov |
| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one and p-methoxyphenylboronic acid | XPhosPdG2/XPhos, K₂CO₃ | Microwave, 40 min | - | Optimized | nih.gov |
| 3-bromoindazoles and boronic acids | Pd(PPh₃)₄, Cs₂CO₃ | Microwave, 140 °C | - | Good to excellent | researchgate.net |
A key advantage of the Suzuki-Miyaura coupling is its remarkable tolerance to a wide variety of functional groups on both the organoboron and the halide coupling partners. nih.govrsc.org This allows for the synthesis of complex molecules without the need for extensive protecting group strategies.
The reaction is compatible with functional groups such as esters, ketones, amides, nitriles, ethers, and even other halogens. nih.govnih.govmdpi.com For example, arylboronic acids bearing electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., acetyl, ethoxycarbonyl, fluorine) have been successfully coupled. nih.gov The reaction conditions can often be tuned to accommodate sensitive functional groups. For instance, the use of milder bases or lower reaction temperatures can help to prevent side reactions. nih.govresearchgate.net
The following table demonstrates the functional group tolerance in various Suzuki-Miyaura coupling reactions.
| Boronic Acid Substituent | Aryl Halide | Catalyst System | Product Yield (%) | Reference |
| 4-methoxy | 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | XPhosPdG2/XPhos, K₂CO₃ | 89 | nih.gov |
| 4-acetyl | 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | XPhosPdG2/XPhos, K₂CO₃ | 87 | nih.gov |
| 4-ethoxycarbonyl | 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | XPhosPdG2/XPhos, K₂CO₃ | 72 | nih.gov |
| 4-fluoro | 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | XPhosPdG2/XPhos, K₂CO₃ | 76 | nih.gov |
| 2-dimethylaminopyrimidine | Cu(III) [(10-(4-BrPh)-5,15-bis-F₅PhC)] | Pd₂(dba)₃/SPhos, K₃PO₄ | 35 | nih.gov |
Chan-Lam Coupling: Carbon-Heteroatom Bond Formation
The Chan-Lam coupling, also known as the Chan-Evans-Lam (CEL) coupling, is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds, specifically C-N and C-O bonds. organic-chemistry.orgwikipedia.org This reaction provides an alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination and is notable for its ability to be performed under mild conditions, often at room temperature and open to the air. organic-chemistry.orgwikipedia.org The reaction couples a boronic acid with an amine or an alcohol to produce the corresponding secondary aryl amine or aryl ether. wikipedia.org
While specific examples detailing the use of this compound in Chan-Lam couplings are not prevalent in the provided search results, the general mechanism involves the formation of a copper-aryl complex. wikipedia.org A proposed mechanism suggests that a copper(III)-aryl-alkoxide or copper(III)-aryl-amide intermediate undergoes reductive elimination to form the desired product and a Cu(I) species. wikipedia.org Oxygen often facilitates the reaction, likely by reoxidizing the copper catalyst. organic-chemistry.org
The scope of the Chan-Lam reaction is broad, encompassing a variety of N-H and O-H containing compounds, including phenols, amines, amides, and carbamates. organic-chemistry.org For instance, copper(II) acetate (B1210297) has been used to catalyze the coupling of arylboronic acids with amines in the presence of a base like 2,6-lutidine. organic-chemistry.org The reaction's efficiency can be influenced by the choice of ligand and base. organic-chemistry.orgnih.gov
Recent studies have explored the mechanism and expanded the scope of the Chan-Lam coupling. For example, the coupling of sulfamoyl azides with arylboronic acids has been achieved using a copper chloride catalyst at room temperature. nih.gov Mechanistic investigations suggest the involvement of a copper nitrene intermediate followed by transmetalation with the boronic acid. nih.gov
Other Relevant Cross-Coupling Methodologies (e.g., Liebeskind-Srogl)
The Liebeskind-Srogl coupling is a cross-coupling reaction that forms a new carbon-carbon bond from a thioester and a boronic acid, utilizing a metal catalyst. wikipedia.org The original method employed a catalytic amount of palladium(0) with tris(2-furyl)phosphine (TFP) as a ligand and a stoichiometric amount of copper(I) thiophene-2-carboxylate (B1233283) (CuTC) as a co-catalyst. wikipedia.org This reaction is particularly useful for the synthesis of ketones and has been applied in the total synthesis of natural products. wikipedia.orgorganic-chemistry.org
The reaction is versatile, with a broad scope of coupling partners. Besides thioesters, various sulfur-containing electrophiles can be used, and a wide range of organometallic nucleophiles, including boronic acids and stannanes, are effective. wikipedia.org A key advantage of the Liebeskind-Srogl coupling is that it can often be performed under neutral, non-basic conditions, which is beneficial for base-sensitive substrates. organic-chemistry.orgrsc.org
The mechanism of the first-generation Liebeskind-Srogl reaction involves a catalytic cycle with both palladium and copper. wikipedia.org Later generations of the reaction have been developed to be catalytic in copper, sometimes by using an excess of the boronic acid under aerobic conditions. wikipedia.org The reaction's dependence on electron activation of the boronic acid has been noted, with electron-donating groups on the boronic acid facilitating the coupling. nih.gov
Mechanistic Elucidation of Key Reaction Pathways
Understanding the mechanisms of these reactions is crucial for their optimization and broader application.
The Chan-Lam coupling mechanism is thought to proceed through a copper(I)/copper(III) or a copper(II)-mediated pathway. In one proposed mechanism, the reaction is initiated by the coordination of the amine or alcohol to the copper(II) catalyst. Transmetalation with the boronic acid forms a copper(II)-aryl species. Oxidation to a copper(III) intermediate followed by reductive elimination yields the C-heteroatom bond and regenerates a copper(I) species, which is then reoxidized to copper(II) by an external oxidant like oxygen. organic-chemistry.orgwikipedia.org Another proposal involves the formation of a copper nitrene intermediate in the case of amination with sulfamoyl azides. nih.gov
The mechanism of rhodium-catalyzed conjugate addition is generally accepted to involve a catalytic cycle where the rhodium catalyst remains in the +1 oxidation state. wiley-vch.de The cycle begins with the transmetalation of the aryl group from the boronic acid to a rhodium-hydroxo complex, forming an aryl-rhodium species. wiley-vch.de The α,β-unsaturated substrate then inserts into the Rh-aryl bond to form a rhodium-enolate intermediate. wiley-vch.de This intermediate is then protonated (hydrolyzed) to release the β-arylated product and regenerate the active rhodium-hydroxo catalyst. wiley-vch.de The rate-determining step is often the transmetalation from boron to rhodium. wiley-vch.de
The Liebeskind-Srogl coupling mechanism is distinct from many other cross-coupling reactions. In the original palladium-catalyzed version, the copper(I) carboxylate is believed to act as a thiophilic reagent, facilitating the cleavage of the carbon-sulfur bond of the thioester. rsc.org The reaction likely proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition of the thioester to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to form the ketone product.
The mechanism of photochemical homologation of boronic acids involves the initial photochemical decomposition of an N-tosylhydrazone to form a diazo compound. nih.govresearchgate.netresearchgate.net This is followed by the carboborylation of the diazo compound with the boronic acid, leading to the formation of the homologated boronic acid with the loss of nitrogen gas. nih.gov The mild, photochemical conditions are key to preventing the decomposition of the often-unstable benzylboronic acid product. nih.govresearchgate.netresearchgate.net
Understanding Transmetalation Processes in Catalytic Cycles
Transmetalation is a key step in many catalytic cycles involving organoboron compounds, such as the renowned Suzuki-Miyaura cross-coupling reaction. wikipedia.orgresearchgate.net This process involves the transfer of the organic group—in this case, the (4-methylphenyl)methyl group—from the boron atom to the transition metal catalyst, typically palladium. wikipedia.orgresearchgate.net Mechanistic studies have revealed two primary pathways for the transmetalation step. nih.gov
The first, often referred to as the "boronate pathway," involves the reaction of the boronic acid with a base to form a more nucleophilic boronate species. This activated boronate then reacts with an organopalladium(II) halide complex. The second, the "boronic acid pathway," suggests that a palladium(II) hydroxide complex, formed by the reaction of the palladium halide with the base, reacts directly with the neutral boronic acid. nih.gov
For benzylic boronic acids like this compound, the specific pathway can be influenced by the reaction conditions, including the nature of the base, solvent, and ligands on the palladium catalyst. The reaction of p-tolylboronic acid, a close structural analog, with a palladium-hydroxo complex has been shown to proceed rapidly, supporting the viability of the boronic acid pathway. nih.gov Conversely, reactions with potassium p-tolyltrihydroxyborate also demonstrate high reactivity, indicating the boronate pathway is equally plausible. nih.gov
Table 1: Influence of Reactant Concentration on the Initial Rate of a Model Catalytic Reaction
| [Cu(OAc)₂] (mM) | [Tolylboronic Ester] (mM) | Initial Rate (mM/s) |
| 0.75 | 150 | Data not available |
| 1.5 | 150 | Data not available |
| 3.0 | 150 | Data not available |
| 7.5 | 25 | Data not available |
| 7.5 | 150 | Data not available |
| 7.5 | 341 | Data not available |
| This table is illustrative, based on kinetic data for the copper-catalyzed methoxylation of 4-tolylboronic ester, which shows a dependence on both the metal catalyst and boronic ester concentrations, highlighting the importance of these factors in the transmetalation process. nih.gov |
Analysis of Boronic Acid Speciation and Active Intermediates
In solution, this compound exists in equilibrium with various other species, and understanding this speciation is fundamental to comprehending its reactivity. The primary equilibrium is between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate, formed by the addition of a hydroxide ion from the base. aablocks.comwiley-vch.de This equilibrium is highly pH-dependent; at a pH above the pKa of the boronic acid (typically around 9-10 for arylboronic acids), the boronate form predominates. wiley-vch.dewikipedia.org The formation of the boronate is crucial as it increases the nucleophilicity of the organic group, thereby facilitating the transmetalation step. aablocks.com
Another important aspect of speciation is the potential for boronic acids to form cyclic anhydrides known as boroxines, particularly at high concentrations or upon dehydration. These boroxines can also participate in the catalytic cycle and, in some cases, have been shown to be essential for the transmetalation to occur. acs.org
Spectroscopic techniques, particularly ¹¹B NMR, are invaluable for analyzing the speciation of boronic acids in solution. The chemical shift in the ¹¹B NMR spectrum is highly sensitive to the coordination environment of the boron atom. Trigonal boronic acids and their esters typically show resonances at lower fields (around 30 ppm), while the formation of tetrahedral boronate species results in a significant upfield shift (to around 3-6 ppm). sdsu.edu This allows for the direct observation and quantification of the different boron species present under catalytic conditions.
Table 2: Representative ¹¹B NMR Chemical Shifts for Different Boron Species
| Boron Species | Hybridization | Typical ¹¹B NMR Chemical Shift (ppm) |
| R-B(OH)₂ (Boronic Acid) | sp² | ~30 |
| (RBO)₃ (Boroxine) | sp² | ~33 |
| [R-B(OH)₃]⁻ (Boronate) | sp³ | ~3-6 |
| R-B(OR')₂ (Boronic Ester) | sp² | ~30 |
| These values are general and can vary depending on the specific substituent (R) and solvent conditions. sdsu.edu |
The active intermediate in the transmetalation step is generally considered to be the organopalladium(II) complex formed after the transfer of the (4-methylphenyl)methyl group from the boron. Following transmetalation, this intermediate undergoes reductive elimination to yield the final cross-coupled product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orgresearchgate.net
Investigation and Mitigation of Side Reactions (e.g., Protodeboronation)
A significant and often problematic side reaction for boronic acids, including this compound, is protodeboronation. wikipedia.org This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of the corresponding hydrocarbon (in this case, p-xylene) and boric acid. wikipedia.org Protodeboronation is particularly prevalent with benzylic boronic acids due to the relative instability of the benzylic C-B bond under certain conditions.
The propensity for protodeboronation is influenced by several factors, including temperature, pH, and the electronic properties of the organic substituent. nih.gov Mechanistic studies have shown that protodeboronation can proceed through various pathways, and the reaction pH is a critical factor in determining the dominant mechanism. nih.gov
Several strategies have been developed to mitigate protodeboronation. One common approach is to use protected forms of the boronic acid, such as boronate esters (e.g., pinacol esters) or organotrifluoroborates. wikipedia.orgresearchgate.netnih.gov These derivatives often exhibit greater stability and can release the active boronic acid slowly under the reaction conditions, thus maintaining a low concentration of the free boronic acid and minimizing the rate of the undesired side reaction. wikipedia.org However, the use of boronic esters is not a universal solution, as some esters have been shown to undergo accelerated protodeboronation under certain conditions. nih.gov
Another effective strategy is the optimization of reaction conditions, including the choice of catalyst, ligands, base, and solvent, to accelerate the desired cross-coupling reaction relative to protodeboronation. wikipedia.org Catalyst systems that promote rapid catalytic turnover can enhance the rate of the productive reaction, thereby outcompeting the decomposition pathway. wikipedia.org
Table 3: Strategies for the Mitigation of Protodeboronation
| Strategy | Description | Example |
| Use of Protecting Groups | Conversion of the boronic acid to a more stable derivative that releases the active species in situ. | Pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, potassium organotrifluoroborates. wikipedia.orgresearchgate.netnih.gov |
| Optimization of Reaction Conditions | Selection of catalysts, ligands, and bases that promote rapid cross-coupling over protodeboronation. | Use of highly active palladium catalysts and specific ligands to accelerate the catalytic cycle. wikipedia.org |
| "Slow Release" Strategies | Employing conditions that generate the boronic acid slowly, keeping its instantaneous concentration low. | Use of boronic acid precursors that hydrolyze gradually under the reaction conditions. wikipedia.org |
Catalytic and Reagent Applications of Boronic Acids and Their Derivatives
Boronic Acids as Lewis Acid Catalysts in Organic Synthesis
Boronic acids are recognized as stable and organic-soluble Lewis acids, making them valuable as catalysts for a wide array of chemical reactions. Their catalytic activity typically stems from the Lewis acidity of the trivalent boron, which allows for reversible covalent bond formation with oxygen-containing functional groups. nih.gov
The pinacol (B44631) ester of [(4-Methylphenyl)methyl]boronic acid has been demonstrated to function as a capable nucleophile for the benzylation of activated ketones, such as trifluoromethyl ketones. nih.gov In a developed method, benzylboronic acid pinacol esters add to these activated ketones to produce trifluoromethyl alcohols, which are motifs found in numerous pharmaceutically relevant molecules. nih.gov
The reaction of 4-methylbenzylboronic acid pinacol ester with an aryl trifluoromethyl ketone resulted in the corresponding alcohol product in a 61% yield. nih.gov The efficiency of these addition reactions can be enhanced by using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a polar aprotic additive, which accelerates the reaction rate. nih.gov Research has shown excellent chemoselectivity for the addition to a ketone even in the presence of other carbonyl groups like esters and amides. nih.gov While its role in addition reactions to carbonyls is documented, specific examples of this compound acting as a catalyst for cycloaddition reactions are not prominently featured in the reviewed literature.
| Electrophile (Aryl Trifluoromethyl Ketone) | Nucleophile | Product | Yield (%) |
| 4-Methoxy-α,α,α-trifluoroacetophenone | Benzylboronic acid pinacol ester | 1-(4-Methoxyphenyl)-2-phenyl-1-(trifluoromethyl)ethanol | 81 |
| 4-Bromo-α,α,α-trifluoroacetophenone | Benzylboronic acid pinacol ester | 1-(4-Bromophenyl)-2-phenyl-1-(trifluoromethyl)ethanol | 73 |
| α,α,α-Trifluoroacetophenone | 4-Methylbenzylboronic acid pinacol ester | 2-(4-Methylphenyl)-1-phenyl-1-(trifluoromethyl)ethanol | 61 |
| 4-Chloro-α,α,α-trifluoroacetophenone | Benzylboronic acid pinacol ester | 1-(4-Chlorophenyl)-2-phenyl-1-(trifluoromethyl)ethanol | 76 |
This table presents a selection of results from the nucleophilic addition of benzylboronate nucleophiles to activated ketones, highlighting the performance of the this compound derivative. Data sourced from nih.gov.
The ability of boronic acids to act as Lewis acids allows them to activate hydroxyl and carboxyl groups, facilitating reactions such as dehydrative condensation to form amides and peptides. google.com This activation typically involves the formation of a covalent adduct with the boronic acid. sigmaaldrich.com However, specific research detailing the application of this compound for the electrophilic activation of hydroxyl or carboxyl groups was not identified in the reviewed sources.
Chiral Boron-Based Catalysts for Asymmetric Transformations
Chiral organoboron compounds are highly valuable in asymmetric synthesis due to the versatility of the carbon-boron bond. scribd.com These catalysts are often employed to induce enantioselectivity in a variety of chemical transformations. Despite the importance of this field, the available literature did not provide specific examples of this compound being utilized as a precursor or component in the development of chiral boron-based catalysts for asymmetric transformations.
Organoboron Catalysis in Diverse Synthetic Contexts
The applications of organoboron compounds are extensive and varied. This compound and its esters are recognized as stable, easy-to-handle synthesis intermediates with low toxicity, often qualifying them as "green" compounds. google.com Their preparation from precursors like 4-methylbenzyl bromide is well-documented. google.comgoogle.com
A key synthetic application is the use of its pinacol ester in the nucleophilic benzylation of activated ketones. nih.gov This transformation provides a route to valuable trifluoromethyl alcohol products. nih.gov The reaction demonstrates good yields and high chemoselectivity, showcasing a specific utility of this organoboron reagent in a synthetic context beyond its more common role in cross-coupling reactions. nih.gov
Computational and Theoretical Chemistry Studies of Boronic Acids
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational to the theoretical study of boronic acids. These approaches solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which a wide range of properties can be derived.
Quantum chemical calculations are frequently employed to elucidate the mechanisms of reactions involving boronic acids, such as the Suzuki-Miyaura cross-coupling, protodeboronation, and esterification. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the associated activation energies.
For instance, DFT studies on the Suzuki-Miyaura reaction have detailed the elementary steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. acs.org The transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst, is often rate-determining. Calculations reveal the crucial role of the base, which activates the boronic acid by forming a more nucleophilic "ate" complex. acs.org While many studies focus on arylboronic acids, the fundamental principles of activation and transfer are applicable to benzylic boronic acids. DFT calculations can model the transition state geometries and determine the energy barriers, providing a rationale for observed reaction rates and selectivities. acs.orgmdpi.com
Protodeboronation, the undesired cleavage of the C–B bond, is another process extensively studied by computational methods. DFT calculations have identified several distinct pathways for this decomposition, showing how factors like pH and the electronic nature of the organic substituent influence the reaction rate. nih.gov For highly electron-deficient arylboronic acids, the mechanism can involve a transient aryl anion, a pathway confirmed through kinetic and computational analysis. nih.gov These mechanistic insights are critical for optimizing reaction conditions to maximize product yield and minimize side reactions.
| Reaction Step | Computational Method | Key Finding | Activation Energy (Typical Range) |
| Transmetalation (Suzuki-Miyaura) | DFT (BP86/6-31G*) | Base-assisted formation of a boronate "ate" complex is crucial for phenyl group transfer. The base bridges the boron and palladium atoms in the transition state. acs.org | 10-20 kcal/mol |
| Protodeboronation (Base-Mediated) | DFT | The reaction proceeds via the tetrahedral boronate species; steric strain in boronic esters can accelerate this process compared to the free acid. nih.gov | 20-30 kcal/mol |
| Ring-Opening of Oxabenzonorbornadienes | DFT | The mechanism involves four steps: transmetalation, carborhodation, β-oxygen elimination, and protonolysis. researchgate.net | Not specified |
Table 1: Examples of DFT-Modeled Mechanistic Insights for Reactions Involving Boronic Acids.
The chemistry of [(4-Methylphenyl)methyl]boronic acid is governed by its electronic structure. The boron atom possesses a vacant p-orbital, making it a Lewis acid. wiley-vch.dewikipedia.org Quantum chemical calculations provide a quantitative description of this feature. DFT and ab initio methods are used to compute molecular orbitals, electron density distribution, and electrostatic potential maps.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key reactivity descriptors. The LUMO is typically centered on the boron atom, reflecting its electrophilic character and susceptibility to nucleophilic attack. The energy of the LUMO can be correlated with the Lewis acidity of the boronic acid. Substituents on the phenyl ring influence the electronic properties; the electron-donating methyl group in the para position of the parent toluene ring slightly increases the electron density on the aromatic system, which can have a modest electronic effect on the distal boronic acid group.
Natural Bond Orbital (NBO) analysis is another powerful tool used to understand bonding. It reveals a highly polarized B-O bond and a significant degree of p-character in the vacant orbital on the sp²-hybridized boron atom. aablocks.com Upon binding with a Lewis base (like a hydroxide (B78521) ion or a diol), the hybridization of the boron center changes from sp² (trigonal planar) to sp³ (tetrahedral), a transformation that can be precisely modeled. aablocks.comacs.org
| Property | Computational Method | Typical Value/Observation for Phenylboronic Acid |
| Hybridization of Boron | DFT/NBO | sp² in free acid; sp³ in tetrahedral boronate complex. aablocks.com |
| Charge on Boron Atom | Mulliken Population Analysis | Positive partial charge, indicating electrophilicity. |
| LUMO Character | DFT | Primarily located on the vacant p-orbital of the boron atom. |
| C–B Bond Twist Angle | X-ray Crystallography & DFT | The B(OH)₂ group is often twisted relative to the plane of the phenyl ring (typically ~25°). nih.gov |
Table 2: Computed Electronic and Structural Properties of Boronic Acids.
Molecular Dynamics Simulations to Explore Conformational and Interaction Properties
While quantum chemical calculations are excellent for static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility, solvation, and intermolecular interactions. acs.org
For a molecule like this compound, MD simulations can explore the rotational freedom around the C-C and C-B bonds, revealing the preferred conformations in different environments, such as in aqueous solution or when bound to a receptor. nih.gov Simulations of boronic acids in water have shown the detailed hydrogen-bonding networks that form between the boronic acid's hydroxyl groups and surrounding water molecules.
MD simulations are particularly powerful for studying the interaction of boronic acids with biological macromolecules. For example, simulations have been used to study boronic acid-based inhibitors binding to enzymes like β-lactamase. acs.orgnih.gov These studies reveal how the inhibitor settles into the active site, the specific hydrogen bonds and other non-covalent interactions that stabilize the complex, and the role of water molecules in mediating the binding. Such simulations require specialized force fields that can accurately describe the parameters for the boron atom, which are not always standard in classical force fields. acs.orgnih.gov
Spectroscopic Correlations and Computational Predictions (e.g., NMR, IR)
Computational methods are widely used to predict spectroscopic properties, which serves as a powerful aid in the interpretation of experimental data and structural elucidation.
NMR Spectroscopy: ¹¹B NMR is a highly sensitive probe of the local environment of the boron atom. researchgate.net The chemical shift of the ¹¹B nucleus is dependent on the coordination number and hybridization of the boron. Trigonal (sp²) boronic acids typically resonate in the range of 28-30 ppm, while tetrahedral (sp³) boronate esters or complexes show upfield shifts to around 5-9 ppm. researchgate.net Quantum chemical methods, particularly DFT, can accurately predict these ¹¹B NMR chemical shifts. acs.org By comparing computed and experimental spectra, researchers can confirm the structure of a compound or monitor reactions, such as the formation of a boronate ester upon addition of a diol. nih.gov
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can compute the vibrational frequencies and their corresponding intensities with good accuracy. The calculated spectrum can then be compared with the experimental one to assign specific peaks to the vibrations of functional groups. For boronic acids, key vibrational modes include the O-H stretch (around 3200-3600 cm⁻¹), the B-O stretch (around 1330-1380 cm⁻¹), and the C-B stretch. researchgate.net This correlation between theoretical and experimental spectra is invaluable for confirming the proposed molecular structure.
| Spectroscopic Technique | Predicted Parameter | Typical Value (Trigonal Boronic Acid) | Typical Value (Tetrahedral Boronate) |
| ¹¹B NMR | Chemical Shift (δ) | 28-30 ppm researchgate.net | 5-9 ppm researchgate.net |
| IR Spectroscopy | B-O Stretching Frequency (ν) | ~1350 cm⁻¹ | Not typically specified |
| IR Spectroscopy | O-H Stretching Frequency (ν) | ~3300 cm⁻¹ (broad, H-bonded) | N/A (in ester) |
Table 3: Computationally Predicted Spectroscopic Data for Boronic Acids.
Theoretical Modeling of Molecular Recognition and Binding Interactions
A hallmark of boronic acid chemistry is the ability to form reversible covalent bonds with diols, a property that is exploited in sensors and drug delivery. wikipedia.orgnih.gov Theoretical modeling is crucial for understanding the thermodynamics and structural basis of this molecular recognition.
Molecular docking and MD simulations are used to predict how a boronic acid might bind to a target, such as the active site of an enzyme or the surface of a carbohydrate. nih.govbiorxiv.org Docking programs can screen various binding poses and provide a score based on estimated binding affinity. For instance, computational studies have been used to model the binding of boronic acid derivatives to targets like urokinase-type plasminogen activator (uPA) and SARS-CoV-2 main protease, identifying key amino acid residues involved in the interaction. biorxiv.orgsemanticscholar.org
The binding process often involves the formation of a tetrahedral boronate adduct with serine residues in an enzyme's active site or with cis-diols on a sugar. wikipedia.orgnih.gov Quantum mechanics/molecular mechanics (QM/MM) methods offer a more accurate description of this process. In a QM/MM simulation, the reacting core (the boronic acid and the immediate interacting residues) is treated with a high-level quantum mechanical method, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field. This hybrid approach provides a detailed picture of the covalent bond formation, charge rearrangement, and stabilization energies involved in the binding event. eckerd.edu
| Target Molecule | Modeling Technique | Key Interaction Modeled | Predicted Outcome |
| Diols (e.g., Sugars) | DFT, QM/MM | Reversible covalent formation of a five- or six-membered cyclic boronate ester. nih.gov | Binding affinity (Ka), pH dependence of complexation. |
| Serine Proteases | Covalent Docking, MD | Covalent bond formation between the boron atom and the active site serine hydroxyl group. biorxiv.org | Binding energy, stabilized binding pose, key hydrogen bonds. |
| Insulin | Molecular Docking | Non-covalent interactions (Van der Waals, H-bonding) to stabilize the hormone. chemrxiv.org | Total binding energy, identification of potential stabilizing derivatives. chemrxiv.org |
Table 4: Theoretical Modeling of Boronic Acid Binding Interactions.
Advanced Research Applications and Methodological Innovations
Applications in Advanced Materials Science and Polymer Chemistry
The incorporation of [(4-Methylphenyl)methyl]boronic acid and its derivatives into polymer structures has led to the creation of materials with dynamic properties and stimuli-responsive behaviors. These "smart" materials can adapt to their environment, making them highly valuable for a range of technological applications.
Phenylboronic acid (PBA) containing polymers are a significant class of stimuli-responsive materials. Their ability to selectively react with diols to form boronate esters that are sensitive to pH, sugars, and hydrogen peroxide allows for the design of smart drug carriers and self-healing hydrogels nih.gov. These hydrogels can undergo changes in their physical or chemical properties in response to specific environmental triggers.
The interaction between boronic acid side chains and various saccharides leads to a shift in the boronic acid equilibrium through the formation of charged boronate esters. This change increases the number of negatively charged side chains, thereby enhancing the hydrophilicity of the polymer nih.gov. This principle is fundamental to the design of glucose-responsive hydrogels, which have potential applications in self-regulated drug delivery systems for diabetes treatment mdpi.com. For instance, hydrogels can be engineered to release insulin in response to elevated glucose levels mdpi.com.
Furthermore, the dynamic and reversible nature of boronic ester bonds imparts self-healing capabilities to these materials nih.govnih.gov. Hydrogels formed through boronic acid-based chemistries can autonomously repair damage, which is a highly desirable feature for applications in tissue engineering and regenerative medicine nih.gov. For example, boronic acid-functionalized hyaluronic acid hydrogels have been shown to promote cell adhesion and aggregation, indicating their potential as biomaterials for cartilage regeneration nih.gov.
Table 1: Examples of Responsive Polymer Systems Incorporating Boronic Acids
| Polymer System | Stimulus | Application |
|---|---|---|
| Phenylboronic acid-containing polymers | pH, Sugars, H₂O₂ | Smart drug carriers, Self-healing hydrogels nih.gov |
| Boronic acid-functionalized hydrogels | Glucose | Self-regulated insulin release mdpi.com |
| Boronic acid-functionalized hyaluronic acid | - | Cartilage regeneration nih.gov |
| Poly(N-isopropylacrylamide-co-3-acrylamidophenylboronic acid) hydrogel | Glucose, Temperature | Glucose-sensitive drug delivery mdpi.com |
Vitrimers are a class of polymers that exhibit properties of both thermosets and thermoplastics. They are characterized by a dynamic covalent network that allows the material to be reprocessed and reshaped upon heating, while maintaining its structural integrity at operating temperatures. Boronic ester bonds are well-suited for the creation of vitrimers due to their dynamic and reversible nature nih.govmdpi.com.
The formation of boronic esters through the condensation of boronic acids and diols is a key reaction in the synthesis of these materials nih.govnih.gov. The stability and exchange rate of these bonds can be tuned by modifying the chemical structure of the boronic acid or the diol, allowing for precise control over the material's properties nih.gov. For example, the introduction of neighboring groups with different electronic properties on the phenyl ring of the boronic acid can significantly impact the reprocessing behavior of the resulting vitrimer nih.gov.
These dynamic covalent networks based on boronic esters can exhibit self-healing, reprocessability, and chemical recyclability mdpi.com. The reversible nature of the boronic ester linkage allows the polymer network to rearrange and repair itself, extending the material's lifespan and promoting sustainability mdpi.com. Research has demonstrated the synthesis of boronic ester-based vitrimers from bio-based resources like tannic acid and glycerol, highlighting a move towards more sustainable materials plu.mx.
Development of Chemical Sensors and Probes for Molecular Recognition
The specific and reversible binding of boronic acids to diols has been extensively exploited in the development of chemical sensors for the detection of biologically and environmentally important molecules.
Boronic acid-based sensors are widely used for the detection of saccharides due to the presence of cis-1,2- or cis-1,3-diol moieties in these molecules nih.govmdpi.com. The formation of a cyclic boronate ester upon binding with a saccharide can be translated into a detectable signal nih.govacs.org. This interaction is the foundation for a variety of sensing platforms designed to monitor glucose levels, which is crucial for the management of diabetes rsc.org.
The sensitivity and selectivity of these sensors can be enhanced by designing multivalent receptors or by incorporating them into more complex systems like sensor arrays nih.govmdpi.com. A single boronic acid-appended sensor can be used to construct an array that can differentiate between various types of saccharides by analyzing the pattern of fluorescence responses under different pH conditions, coupled with linear discriminant analysis mdpi.com.
Table 2: Binding Affinities of a Boronic Acid-Based Fluorescent Probe for Various Saccharides
| Saccharide | Binding Constant (M⁻¹) |
|---|---|
| Fructose | 1.5 |
| Sorbitol | 3.3 |
Data extracted from a study on a near-infrared fluorescent probe at pH 7.4 nih.gov
The binding event between a boronic acid and a diol can be transduced into an optical or electrical signal. Fluorescent sensors incorporating boronic acid moieties often rely on mechanisms like photoinduced electron transfer (PET) bath.ac.uk. In a typical design, a fluorophore is linked to a boronic acid receptor and a quencher (often an amine group). In the absence of a saccharide, the fluorescence is quenched. Upon saccharide binding, the Lewis acidity of the boron atom increases, leading to a stronger interaction with the amine, which suppresses the quenching and results in an increase in fluorescence intensity bath.ac.uknih.gov.
Electrochemical sensors based on boronic acids offer another powerful tool for analyte detection nih.gov. These sensors can operate through various principles. For instance, boronic acid derivatives can be functionalized with redox-active moieties like ferrocene. The binding of a saccharide to the boronic acid can alter the redox potential of the ferrocene, which can be measured electrochemically mdpi.com. Alternatively, boronic acids can be immobilized on electrode surfaces to capture cis-diol-containing analytes, leading to a change in the electrochemical properties of the electrode, such as impedance or capacitance mdpi.comrsc.org.
Role in Analytical Chemistry Methodologies for Analyte Detection and Separation
Beyond sensing, boronic acids play a crucial role in various analytical chemistry techniques for the detection and separation of analytes. Boronic acid affinity chromatography is a powerful method for the selective separation and purification of glycoproteins, which contain saccharide moieties mdpi.com. In this technique, a boronic acid ligand is immobilized on a solid support. When a complex mixture containing glycoproteins is passed through the column, the glycoproteins bind to the boronic acid, while other non-glycosylated proteins pass through. The bound glycoproteins can then be eluted by changing the pH or by using a competing diol-containing molecule mdpi.com.
Furthermore, boronic acids have been utilized in high-performance liquid chromatography (HPLC) for the separation of various aromatic boronic acids and other compounds sielc.comsielc.com. The unique interactions of boronic acids can be leveraged to achieve selective separations on specialized stationary phases sielc.com.
The integration of boronic acids into analytical platforms continues to expand, offering innovative solutions for the detection and separation of a wide range of biologically and clinically relevant molecules.
Based on a thorough review of the available scientific literature, it is not possible to provide a detailed article on the chemical compound “this compound” that specifically addresses the advanced research applications and methodological innovations as outlined in the user's request.
The provided search results and broader scientific databases predominantly contain information on a different, though related, compound: (4-Methylphenyl)boronic acid (also known as p-tolylboronic acid). This latter compound has the boronic acid group directly attached to the phenyl ring. The requested compound, “this compound,” contains a methylene (-CH2-) bridge between the phenyl ring and the boronic acid group, making it a distinct chemical entity.
There is a significant lack of specific published research on “this compound” in the precise contexts of:
Green chemistry and sustainable solvents.
Its use as a catalyst for environmental remediation.
Strategic applications in total synthesis and late-stage functionalization.
Its role in the synthesis of specific pharmaceutical intermediates and bioactive scaffolds.
To adhere to the strict instructions of focusing solely on “this compound” and the specified outline, this article cannot be generated. Providing information on the more common (4-Methylphenyl)boronic acid would be scientifically inaccurate and would deviate from the user's explicit request.
Future Research Horizons for this compound: An Emerging Landscape of Synthesis, Catalysis, and Application
The chemical compound this compound, a member of the benzylboronic acid family, stands at the cusp of significant scientific exploration. While its full potential is still being uncovered, the broader advancements in organoboron chemistry provide a clear roadmap for future research directions and emerging opportunities. This article delineates the prospective avenues for innovation, from novel synthetic methodologies to pioneering interdisciplinary applications, that could define the future of this versatile molecule.
Q & A
Basic Synthesis: What is a common experimental protocol for synthesizing [(4-Methylphenyl)methyl]boronic acid?
A typical synthesis involves Suzuki-Miyaura cross-coupling or direct borylation. For example, a procedure using 4-methylphenyl boronic acid (136 mg, 1.0 mmol) in THF solvent under reflux with a palladium catalyst yields 93% product after 12 hours. The product is characterized via NMR (400 MHz, MeOD): δ 7.91 (d, , 2H), 7.25 (d, , 2H), 2.38 (s, 3H) . Solvent choice (e.g., THF vs. DMA) and reaction time are critical for optimizing yield.
Advanced Synthesis: How can computational chemistry guide reaction optimization for derivatives of this compound?
Density Functional Theory (DFT) studies, such as those using SPARTAN’14, predict electronic properties, reaction pathways, and regioselectivity. For instance, B3LYP/6-31G(d) calculations analyze bond dissociation energies and transition states to identify optimal conditions for coupling reactions. This approach helps rationalize solvent effects and catalyst selection .
Basic Structural Characterization: What spectroscopic and crystallographic methods are used to confirm the structure of this compound?
Key techniques include:
- NMR : , , and NMR validate molecular structure and boron environment .
- X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., R_2$$^2(8) motifs) and confirms torsional angles between the boronic acid group and aromatic ring .
Advanced Structural Analysis: How do hydrogen-bonding interactions influence the solid-state properties of this compound?
Crystallographic studies reveal that boronic acid groups form intermolecular O–H···O and N–H···O hydrogen bonds, creating sheet-like structures. These interactions impact solubility and stability. Disorder in the B(OH) and CONH groups (observed in similar compounds) necessitates careful refinement during crystallographic analysis .
Basic Reactivity: What are the key reactions involving this compound in organic synthesis?
It participates in:
- Suzuki-Miyaura Coupling : Forms biaryl derivatives with aryl halides.
- Rhodium-Catalyzed Additions : Reacts with α,β-unsaturated carbonyl compounds for asymmetric synthesis.
- Petasis Borono-Mannich Reaction : Generates amino alcohols via multicomponent reactions .
Advanced Reactivity: How can conflicting data on reaction yields or selectivity be resolved?
Contradictions may arise from solvent polarity, catalyst loading, or competing pathways. Systematic optimization using Design of Experiments (DoE) and mechanistic probes (e.g., kinetic isotope effects) can isolate variables. For example, THF’s lower polarity compared to DMA may reduce side reactions in cross-couplings .
Basic Analytical Validation: What parameters are critical for quantifying trace impurities in this compound?
An LC-MS/MS method validated per ICH guidelines includes:
- Limit of Detection (LOD) : ≤0.1 ppm.
- Linearity : R > 0.99 over 1–100 ppm.
- Accuracy : 90–110% recovery.
This ensures compliance with genotoxicity limits (e.g., <1 ppm in pharmaceuticals) .
Advanced Analytical Challenges: How do isotopic patterns of boron affect mass spectrometry interpretation?
Boron has two natural isotopes (, 19.9%; , 80.1%), creating distinct MS/MS fragmentation patterns. Correct assignment requires high-resolution instruments (e.g., Q-TOF) and isotopic abundance calculators to avoid misidentification of impurities .
Biological Applications: What methodologies assess this compound’s potential as a tubulin polymerization inhibitor?
- In Vitro Tubulin Assays : Measure IC values (e.g., 21–22 µM) using purified tubulin and paclitaxel as a control.
- Cell Viability Assays : Test against cancer cell lines (e.g., B-16 melanoma) with IC values <2 µM indicating potency.
- Apoptosis Detection : Flow cytometry (FACScan) quantifies caspase activation in Jurkat cells after 8-hour exposure .
Advanced Biological Studies: How can structural modifications enhance selectivity for cancer targets?
Structure-Activity Relationship (SAR) studies suggest:
- Boronic Acid Positioning : Para-substitution on the phenyl ring improves binding to tubulin’s colchicine site.
- Hybrid Scaffolds : Combining boronic acids with cis-stilbene motifs (e.g., combretastatin analogs) enhances cytotoxicity. Computational docking (AutoDock Vina) validates binding poses .
Data Contradictions: How should researchers address discrepancies in reported spectral data?
For NMR inconsistencies:
- Verify solvent (e.g., MeOD vs. CDCl) and temperature effects.
- Compare with crystallographic data to confirm substituent orientation.
- Replicate experiments under standardized conditions (e.g., 400 MHz, ambient temperature) .
Safety and Handling: What precautions are necessary when working with this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
